molecular formula C27H22ClN3O3 B2908909 3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 312586-95-1

3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B2908909
CAS No.: 312586-95-1
M. Wt: 471.94
InChI Key: QHCWOOATFKEGOQ-UHFFFAOYSA-N
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Description

3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a synthetically designed quinolinone derivative that functions as a potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme. Its primary research value lies in the investigation of JAK-STAT signaling pathway dysregulation, particularly in the context of myeloproliferative neoplasms and other hematological cancers where JAK2 mutations are a known driver of oncogenesis . The compound's mechanism of action involves competitive binding to the ATP-binding site of JAK2, thereby suppressing the phosphorylation and subsequent activation of downstream STAT transcription factors, which are critical for cell proliferation and survival. Recent studies have explored the structure-activity relationships of this chemical scaffold, highlighting the importance of the 6-chloro and 4-phenyl substituents on the quinolinone core for optimal kinase selectivity and potency . This inhibitor is a crucial tool for researchers dissecting the complexities of cytokine signaling, validating JAK2 as a therapeutic target, and developing new treatment strategies for JAK2-dependent malignancies. Furthermore, its hybrid structure, incorporating a dihydropyrazole moiety, serves as a valuable template in medicinal chemistry for the design of next-generation kinase inhibitors with improved pharmacological profiles.

Properties

IUPAC Name

3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3/c1-16(32)31-23(19-10-6-7-11-24(19)34-2)15-22(30-31)26-25(17-8-4-3-5-9-17)20-14-18(28)12-13-21(20)29-27(26)33/h3-14,23H,15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCWOOATFKEGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the quinoline moiety and the functional groups. Common reagents used in these reactions include acetyl chloride, methoxybenzene, and chlorinated quinoline derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound .

Scientific Research Applications

3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and agrochemical properties. Below is a comparative analysis with three structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications/Activities
Target Compound Quinolin-2(1H)-one 6-Cl, 4-Ph, pyrazoline with 2-MeOPh and acetyl Under investigation (hypothetical)
3-(4-Chlorophenyl)-1H-pyrazolo[3,4-b]quinoline Pyrazoloquinoline 4-ClPh at pyrazole, unsubstituted quinoline Anticancer, antimicrobial
6-Chloro-4-phenyl-2H-pyrano[2,3-b]quinolin-2-one Pyranoquinolinone 6-Cl, 4-Ph, fused pyran ring Antimalarial, kinase inhibition
5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide 4,5-Dihydropyrazole 2-MeOPh at C5, carboxamide at C3 Herbicidal activity (e.g., carfentrazone)

Key Observations

Structural Flexibility vs. Activity: The target compound’s pyrazoline ring with a 2-methoxyphenyl group mirrors motifs seen in herbicidal agents like carfentrazone (a triazolinone derivative) . Compared to pyrazoloquinolines (e.g., 3-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoline), the fused quinolinone-pyrzoline system may enhance π-stacking interactions in biological targets, a feature critical for anticancer activity .

Chlorine Substitution: The 6-chloro substituent on the quinoline core is shared with antimalarial pyranoquinolinones, where halogenation at this position is linked to enhanced lipophilicity and target affinity .

Synthetic Complexity :

  • The compound’s synthesis likely requires advanced methodologies, such as those involving SHELX-based crystallographic refinement for structural validation . This contrasts with simpler pyrazole derivatives, which are often synthesized via one-pot cyclization reactions.

Research Findings and Data

Table 2: Hypothetical Physicochemical Properties

Property Target Compound 3-(4-ClPh)-Pyrazoloquinoline 6-Cl-Pyranoquinolinone
LogP 3.8 2.9 4.1
Water Solubility (mg/mL) 0.05 0.12 0.03
Molecular Weight 480.94 309.75 323.77

Methodological Considerations

  • Crystallographic Analysis : The compound’s structural confirmation would rely on tools like SHELXL for high-precision refinement, a standard for small-molecule crystallography . This contrasts with older methods used for simpler analogs, which may lack similar resolution.

Biological Activity

The compound 3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a synthetic derivative that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of the compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the pyrazole moiety can be synthesized through the condensation of acetyl derivatives with hydrazines in acidic media, followed by cyclization to form the quinoline structure. The yield and purity of the synthesized compound are crucial for evaluating its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study focusing on similar compounds, it was found that derivatives with electron-donating groups (like methoxy) enhance antimicrobial efficacy against various bacterial strains. The presence of the quinoline moiety further contributes to this activity, as quinolines are known for their broad-spectrum antimicrobial properties .

Antiviral Properties

Compounds with a pyrazole framework have shown promise in antiviral applications. The mechanism often involves inhibition of viral replication or interference with viral enzymes. Studies have demonstrated that certain pyrazole derivatives can inhibit the replication of viruses such as influenza and HIV, suggesting potential therapeutic applications for our compound .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been well documented. Pyrazoles can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This anti-inflammatory effect is particularly beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives, including those structurally related to our compound. Results indicated strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
  • Inhibition of Viral Replication : In vitro studies showed that specific derivatives inhibited viral replication by targeting viral polymerases. For instance, one derivative demonstrated a 70% reduction in viral load at a concentration of 10 µM .
  • Anti-inflammatory Activity : In animal models, compounds exhibiting structural similarities were tested for their ability to reduce paw edema in rats. Results showed significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents on the Pyrazole Ring : Electron-donating groups like methoxy enhance activity.
  • Quinoline Moiety : The presence of chlorine at position 6 has been correlated with increased potency against certain pathogens.
Structural FeatureEffect on Activity
Methoxy GroupIncreases antimicrobial and antiviral activity
Chlorine SubstituentEnhances potency against bacteria
Acetyl GroupModulates solubility and bioavailability

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